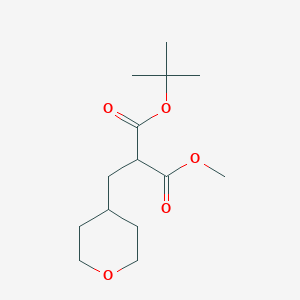
7-(2-Chloro-ethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chloroethoxy)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound 7-(2-chloroethoxy)-1H-indole is characterized by the presence of a chloroethoxy group attached to the seventh position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloroethoxy)-1H-indole typically involves the reaction of indole with 2-chloroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis of 7-(2-chloroethoxy)-1H-indole may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
7-(2-chloroethoxy)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced indole derivatives.
Scientific Research Applications
7-(2-chloroethoxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chloroethoxy)-1H-indole involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The indole ring can interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)ethanol: A related compound with similar chemical properties.
2-chloroethanol: Another related compound with a simpler structure.
Uniqueness
7-(2-chloroethoxy)-1H-indole is unique due to the presence of both the indole ring and the chloroethoxy group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
7-(2-chloroethoxy)-1H-indole |
InChI |
InChI=1S/C10H10ClNO/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,5,7H2 |
InChI Key |
OKFRSAMVXDYYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCl)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



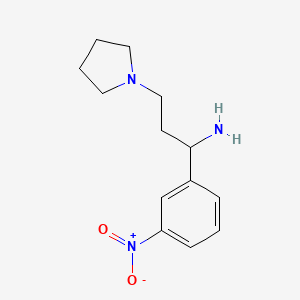
![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)
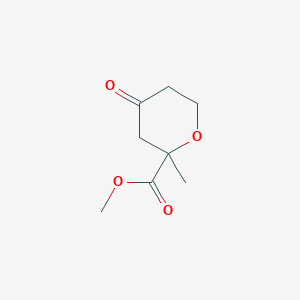
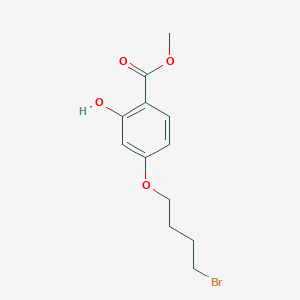


![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)
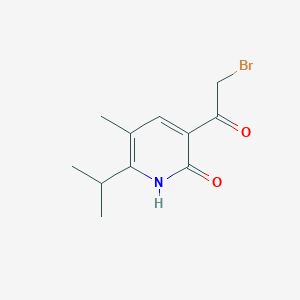
![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)
